L-Leucin-2-13C

Übersicht

Beschreibung

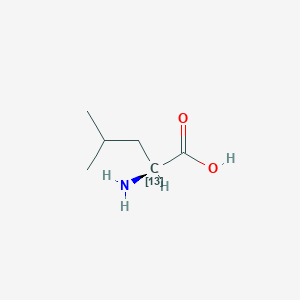

L-Leucine-2-13C is a stable isotope-labeled compound of L-Leucine, an essential branched-chain amino acid (BCAA). The compound is labeled with carbon-13 at the second carbon position, making it useful in various scientific research applications. L-Leucine plays a crucial role in protein synthesis, muscle repair, and the regulation of blood sugar levels.

Wissenschaftliche Forschungsanwendungen

Metabolic Research

Whole-Body Leucine Oxidation Studies

L-Leucine-2-13C is instrumental in assessing whole-body leucine oxidation, especially in patients with metabolic disorders such as Maple Syrup Urine Disease (MSUD). In a study involving patients with different severities of MSUD, researchers utilized oral L-[1-13C]leucine bolus tests to measure the oxidation rates and plasma concentrations of leucine. The results indicated variable responses based on the severity of the condition, highlighting the utility of L-Leucine-2-13C in metabolic profiling and diagnosis .

Table 1: Leucine Oxidation Rates in MSUD Patients

| Patient Type | Mean Plasma Leucine Concentration (μM) | 13C-Enrichment (MPE) |

|---|---|---|

| Classical MSUD | >500 | 7.4 ± 2.5 |

| Variant MSUD | <250 | 17.3 ± 4.5 |

Nutritional Interventions

Efficacy in Lean Tissue Mass Preservation

In clinical trials, L-Leucine-2-13C has been used to evaluate its effects on lean tissue mass (LTM) during dietary interventions. A double-blind, placebo-controlled pilot trial demonstrated that supplementation with essential amino acids (EAAs) containing high levels of L-Leucine improved functional status and increased LTM among older adults . The study found significant improvements in physical performance metrics such as the chair stand test and lean mass measurements.

Table 2: Functional Outcomes from EAA Supplementation

| Group | L-Leucine Percentage | Change in LTM (%) | 30-CST Improvement (%) |

|---|---|---|---|

| Group A | 20% | 1.1 ± 1.1 | 11.0 ± 11.5 |

| Group B | 40% | Significant Increase | 5.8 ± 6.6 |

Pharmacokinetics and Drug Development

Role as a Prodrug

Recent studies have shown that acetylated forms of leucine, such as N-acetyl-L-leucine, can enhance cellular uptake through alternative transport mechanisms compared to standard leucine forms . This has implications for drug development where L-Leucine-2-13C can be used to trace the metabolism and efficacy of new therapeutic agents targeting neurological disorders.

Insights into Cellular Mechanisms

mTORC1 Activation Studies

L-Leucine plays a critical role in activating the mTOR pathway, which is essential for protein synthesis and cell growth. Research indicates that leucyl-tRNA synthetase interacts with mTORC1 signaling pathways in an amino acid-dependent manner . The incorporation of L-Leucine-2-13C allows for precise tracking of leucine's role within these pathways, providing insights into metabolic regulation.

Clinical Implications

Impact on Body Composition and Insulin Sensitivity

Studies have shown that short-term supplementation with L-Leucine can preserve fat-free mass during energy restriction without adversely affecting glucose metabolism . This suggests potential benefits for individuals undergoing weight loss interventions or those at risk for metabolic syndrome.

Wirkmechanismus

Target of Action

L-Leucine-2-13C is a carbon-13 labeled variant of L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation . The primary target of L-Leucine is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Biochemical Pathways

The activation of the mTOR pathway by L-Leucine-2-13C affects several biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the AMPK pathway, which is involved in energy homeostasis . Additionally, L-Leucine-2-13C can also influence the metabolism of other BCAAs .

Pharmacokinetics

The pharmacokinetics of L-Leucine-2-13C are expected to be similar to those of L-Leucine. L-Leucine is well absorbed in the gut and distributed throughout the body, where it can be taken up by cells via amino acid transporters . Once inside cells, L-Leucine can be metabolized or incorporated into proteins . The carbon-13 label on L-Leucine-2-13C allows for the tracking of its metabolism and incorporation into proteins .

Result of Action

The activation of the mTOR pathway by L-Leucine-2-13C leads to increased protein synthesis and decreased protein degradation, promoting muscle growth and maintenance . Additionally, the activation of mTOR can have other effects, such as promoting cell survival and growth .

Action Environment

The action of L-Leucine-2-13C can be influenced by various environmental factors. For example, the availability of other amino acids can affect the uptake and metabolism of L-Leucine-2-13C . Additionally, factors such as exercise and dietary protein intake can influence the demand for L-Leucine and thus the activation of the mTOR pathway .

Biochemische Analyse

Biochemical Properties

L-Leucine-2-13C, like its unlabeled counterpart, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it activates the mTOR signaling pathway , which is a central regulator of cell growth and metabolism.

Cellular Effects

L-Leucine-2-13C has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a role in the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Molecular Mechanism

At the molecular level, L-Leucine-2-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a key activator of the mTOR signaling pathway , it can influence the expression of genes related to cell growth and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Leucine-2-13C can change over time. For instance, a study using stable isotope resolved metabolomics (SIRM) in mice observed dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .

Metabolic Pathways

L-Leucine-2-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is involved in the metabolism of amino acids and short-chain fatty acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine-2-13C typically involves the incorporation of carbon-13 into the L-Leucine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of L-Leucine. One common method involves the fermentation of microorganisms that have been fed with carbon-13 labeled substrates .

Industrial Production Methods

Industrial production of L-Leucine-2-13C often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which are then incorporated into the L-Leucine molecule during biosynthesis .

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucine-2-13C can undergo various chemical reactions, including:

Oxidation: L-Leucine-2-13C can be oxidized to produce keto acids.

Reduction: The compound can be reduced to form different amino acid derivatives.

Substitution: L-Leucine-2-13C can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products Formed

Oxidation: Keto acids and aldehydes.

Reduction: Amino alcohols and other reduced derivatives.

Substitution: Halogenated leucine derivatives and other substituted compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Leucine-13C6: Another carbon-13 labeled leucine compound, but with labeling at all six carbon positions.

L-Leucine-15N: Labeled with nitrogen-15 instead of carbon-13.

L-Leucine-13C6,15N: Labeled with both carbon-13 and nitrogen-15.

Uniqueness

L-Leucine-2-13C is unique due to its specific labeling at the second carbon position, making it particularly useful for studying specific metabolic pathways and reactions involving this carbon atom. This targeted labeling allows for more precise tracking and analysis compared to compounds labeled at multiple positions .

Biologische Aktivität

L-Leucine-2-13C is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) L-leucine, where one of the carbon atoms is replaced with carbon-13. This modification allows researchers to trace metabolic pathways and study various biological processes involving leucine. The following sections will discuss its biological activity, applications, and relevant research findings.

Biological Functions of L-Leucine-2-13C

L-Leucine plays a critical role in several biological functions, including:

- Protein Synthesis : L-Leucine is vital for the synthesis of proteins, particularly in muscle tissue. It activates the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for muscle growth and repair.

- Energy Production : It contributes to energy metabolism by being involved in the breakdown of glucose and fatty acids.

- Regulation of Blood Sugar Levels : L-Leucine influences insulin signaling and can help in maintaining blood glucose levels.

L-Leucine-2-13C enhances these functions by allowing precise tracking of leucine metabolism through techniques such as mass spectrometry, enabling researchers to quantify the incorporation of ¹³C into proteins and other metabolites .

Applications in Research

L-Leucine-2-13C is utilized in various research domains, including:

- Metabolic Studies : It helps in understanding how leucine is utilized in different physiological states, such as exercise, fasting, or disease conditions.

- Nutritional Science : Researchers can investigate how dietary intake affects leucine metabolism and its implications for muscle health and recovery.

- Clinical Trials : It has been used in studies assessing the effects of leucine supplementation on muscle mass and function in different populations, including older adults .

Case Study: Protein Turnover in Preterm Infants

A study involving preterm infants examined whole-body protein kinetics using L-Leucine-2-13C. The researchers administered the tracer intragastrically and measured urinary free leucine enrichment. The findings indicated that leucine concentrations were not at steady state between meals, highlighting the dynamic nature of protein metabolism in infants .

Effects on Muscle Mass and Function

In a double-blind placebo-controlled trial, subjects aged 65–75 received essential amino acids (EAAs) enriched with L-leucine. Results showed that supplementation improved functional status and lean tissue mass (LTM), particularly at higher levels of L-leucine (40% concentration) over a 12-week period .

Comparison with Other Amino Acids

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| L-Leucine | C6H13NO2 | Essential amino acid involved in protein synthesis |

| L-Isoleucine | C6H13NO2 | Essential amino acid involved in energy metabolism |

| L-Valine | C5H11NO2 | Supports muscle growth and repair |

| β-Leucine | C6H13NO2 | An isomer of leucine with distinct metabolic pathways |

L-Leucine-2-13C stands out due to its stable isotope labeling, which allows for precise tracking in metabolic studies without altering its fundamental properties as an essential amino acid .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methyl(213C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-IJPZVAHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583883 | |

| Record name | L-(2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201612-66-0 | |

| Record name | L-(2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.